molecular formula C16H20O3 B1614145 cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-67-1

cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No.: B1614145
CAS No.: 733742-67-1
M. Wt: 260.33 g/mol
InChI Key: KXDFPUOTMLTPRU-KGLIPLIRSA-N
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Description

cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C16H20O3 It is a derivative of cyclohexane, featuring a carboxylic acid group and a dimethylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane and 2,3-dimethylbenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as pyridine, to facilitate the acylation of cyclohexane.

    Purification: The product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Introduction of various functional groups onto the benzoyl ring.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability.

Biology and Medicine:

    Drug Development: cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid has shown potential as an analgesic and anti-inflammatory agent.

    Biochemical Research: It can be used as a probe to study enzyme interactions and metabolic pathways.

Industry:

    Chemical Manufacturing: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Pharmaceuticals: It may be used in the formulation of drugs or as a starting material for active pharmaceutical ingredients.

Mechanism of Action

The mechanism by which cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. For example, as an analgesic, it may inhibit the activity of enzymes involved in pain signaling pathways, thereby reducing pain perception. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • cis-2-(2,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
  • cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
  • cis-2-(3,5-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Comparison:

  • Structural Differences: The position of the dimethyl groups on the benzoyl ring can influence the compound’s reactivity and properties.
  • Unique Properties: cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid may exhibit unique biological activities or chemical reactivity compared to its analogs due to the specific positioning of the dimethyl groups.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts

Properties

CAS No.

733742-67-1

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(1S,2R)-2-(2,3-dimethylbenzoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C16H20O3/c1-10-6-5-9-12(11(10)2)15(17)13-7-3-4-8-14(13)16(18)19/h5-6,9,13-14H,3-4,7-8H2,1-2H3,(H,18,19)/t13-,14+/m1/s1

InChI Key

KXDFPUOTMLTPRU-KGLIPLIRSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)[C@@H]2CCCC[C@@H]2C(=O)O)C

SMILES

CC1=C(C(=CC=C1)C(=O)C2CCCCC2C(=O)O)C

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2CCCCC2C(=O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 2
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cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 3
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cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 4
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cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 5
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cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Reactant of Route 6
cis-2-(2,3-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

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